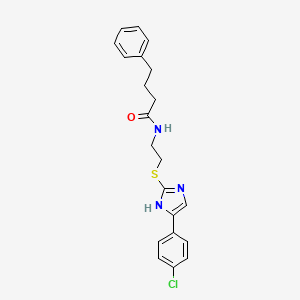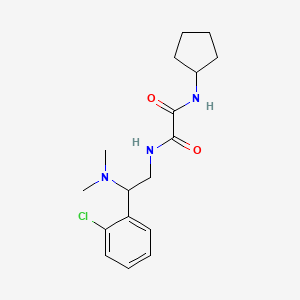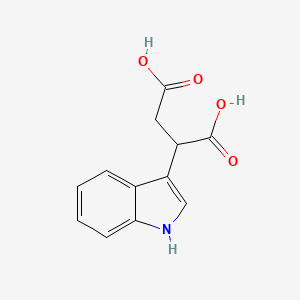
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether linkage, and an amide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions and could potentially exhibit interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the connectivity of its functional groups. The presence of the imidazole ring, a planar five-membered ring with two nitrogen atoms, could impart some degree of aromatic character to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the imidazole ring could potentially participate in electrophilic substitution reactions, while the amide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .科学的研究の応用
Antimicrobial and Antifungal Activities
Compounds with structural similarities to N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide have been synthesized and tested for antimicrobial and antifungal activities. For instance, some derivatives have shown moderate anticandidal activities against Candida albicans but did not exhibit antibacterial activities against common Gram-positive and Gram-negative bacteria (Ovonramwen et al., 2021). This suggests potential for further exploration in antifungal applications while indicating limited antibacterial efficacy.
Structural Characterization and Molecular Architecture
Research has also focused on the structural characterization of related compounds to understand their molecular architecture. For example, the study of a compound with a slightly different structure revealed insights into its crystalline form, showing nearly coplanar arrangements between the chlorophenol ring and the imidazole ring, which could inform on the activity and stability of similar compounds (Shraddha et al., 2020).
Anticancer Activity
Some derivatives have been evaluated for their anticancer activity, with certain compounds showing concentration-dependent inhibitory effects on cancer cell lines, such as breast carcinoma cells (MCF-7). This suggests potential therapeutic applications of related compounds in cancer treatment, highlighting the importance of structural modifications to enhance bioactivity (Gomha et al., 2014).
Antiviral and Cytotoxic Activities
Further studies have synthesized derivatives to assess their antiviral and cytotoxic activities. For instance, some compounds demonstrated promising results against Herpes simplex virus type-1 (HSV-1), indicating a potential for developing new antiviral agents from these chemical frameworks (Dawood et al., 2011).
Anti-inflammatory and Analgesic Properties
Moreover, novel derivatives incorporating the imidazole motif have been designed and tested for their anti-inflammatory and analgesic properties. Some compounds exhibited significant activity, comparing favorably to established drugs like ibuprofen, which opens up avenues for new therapeutic agents in managing pain and inflammation (Shkair et al., 2016).
作用機序
特性
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c22-18-11-9-17(10-12-18)19-15-24-21(25-19)27-14-13-23-20(26)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,15H,4,7-8,13-14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQFSUODNPFNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2799115.png)



![5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2799122.png)

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2799127.png)
![N-Benzyl-N-[(5-chloro-3-ethylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2799129.png)

![(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2799132.png)
![N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2799133.png)
